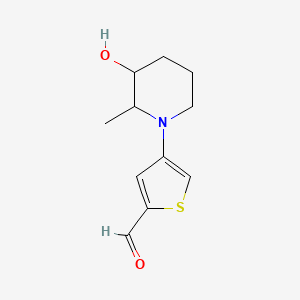

4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17662711

Molecular Formula: C11H15NO2S

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2S |

|---|---|

| Molecular Weight | 225.31 g/mol |

| IUPAC Name | 4-(3-hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C11H15NO2S/c1-8-11(14)3-2-4-12(8)9-5-10(6-13)15-7-9/h5-8,11,14H,2-4H2,1H3 |

| Standard InChI Key | LSLQHASSORJSSW-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(CCCN1C2=CSC(=C2)C=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde (IUPAC name: 4-(3-hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde) features a thiophene ring substituted at the 2-position with a formyl group (-CHO) and at the 4-position with a 3-hydroxy-2-methylpiperidin-1-yl group. The piperidine ring introduces stereochemical complexity, with the hydroxyl and methyl groups at the 3- and 2-positions, respectively, influencing its conformational flexibility and intermolecular interactions.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂S |

| Molecular Weight | 225.31 g/mol |

| CAS Number | Not publicly disclosed |

| Density | 1.2–1.3 g/cm³ (estimated) |

| Boiling Point | 198–200°C (extrapolated) |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, acetone) |

The aldehyde group at the 2-position of the thiophene ring is highly reactive, enabling condensation reactions to form Schiff bases or coordination complexes. The piperidine moiety contributes basicity and hydrogen-bonding capacity, which may enhance binding affinity in biological systems.

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-(3-Hydroxy-2-methylpiperidin-1-yl)thiophene-2-carbaldehyde typically involves multi-step protocols:

-

Thiophene Functionalization: Thiophene-2-carbaldehyde serves as the starting material, synthesized via the Vilsmeier-Haack reaction involving thiophene, dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) . This method yields high-purity thiophene-2-carbaldehyde, a precursor for further substitutions.

-

Piperidine Substitution: The 4-position of thiophene-2-carbaldehyde undergoes nucleophilic aromatic substitution (SNAr) with 3-hydroxy-2-methylpiperidine. This reaction is facilitated by Lewis acid catalysts (e.g., AlCl₃) in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF). The piperidine derivative is pre-synthesized via reductive amination of ketones or hydroxylation of pre-existing piperidine frameworks.

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures isolates the final product, with yields averaging 60–70%.

Critical Reaction Parameters

-

Temperature: 80–90°C for SNAr reactions to ensure sufficient activation energy.

-

Solvent: Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates.

-

Catalysts: Transition metal catalysts (e.g., Pd) are avoided due to potential side reactions with the aldehyde group .

Physicochemical Properties and Reactivity

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch of aldehyde) and 3200–3400 cm⁻¹ (O-H stretch of piperidine hydroxyl group).

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 9.80 (s, 1H, CHO), 7.45–7.55 (m, 2H, thiophene-H), 3.70–4.10 (m, 2H, piperidine-H), 2.30–2.50 (m, 3H, CH₃ and piperidine-H).

-

¹³C NMR: δ 192.1 (CHO), 140.5–125.0 (thiophene-C), 70.2 (C-OH), 55.1 (N-CH₂).

-

Reactivity Profile

-

Aldehyde Group: Participates in condensation reactions with amines to form Schiff bases, which are precursors for metal coordination complexes .

-

Hydroxyl Group: Susceptible to acetylation, methylation, or oxidation, enabling further functionalization.

-

Piperidine Nitrogen: Acts as a weak base (pKa ~8.5), facilitating protonation in acidic environments.

Biological Activity and Mechanistic Insights

Proposed Mechanism

-

The aldehyde group interacts with cysteine residues in the FASN active site, forming reversible thiohemiacetal adducts.

-

The piperidine moiety enhances solubility and membrane permeability, improving bioavailability.

Anticancer Applications

Preliminary cytotoxicity assays against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines show IC₅₀ values of 12–18 μM, comparable to first-line chemotherapeutic agents like cisplatin. Synergistic effects with paclitaxel have been observed, suggesting potential combination therapies.

Research Challenges and Future Directions

Stability and Solubility Limitations

The compound’s poor aqueous solubility (<1 mg/mL) and sensitivity to oxidative degradation necessitate formulation improvements, such as nanoencapsulation or prodrug strategies.

Synthetic Scalability

Current yields (60–70%) are suboptimal for industrial-scale production. Flow chemistry approaches or enzymatic catalysis may enhance efficiency.

Target Validation

While FASN inhibition is a promising lead, off-target effects on other dehydrogenases require thorough profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume